molecular formula C18H20N4O3 B12203227 9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one

9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one

Cat. No.: B12203227
M. Wt: 340.4 g/mol
InChI Key: IMJBNIWEJHIGLE-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines elements of oxadiazole and benzodiazepine, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one typically involves multiple steps. One common approach is to start with commercially available precursors such as 4-aminopyridine. The synthesis involves the formation of the oxadiazole ring followed by the construction of the benzodiazepine core. The reaction conditions often include the use of solvents like ethyl acetate and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potential hazards associated with some of the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce benzodiazepine derivatives with altered functional groups.

Scientific Research Applications

9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

    Benzodiazepine Derivatives: Compounds with the benzodiazepine core structure, used in various therapeutic applications.

Uniqueness

What sets 9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one apart is its combination of both oxadiazole and benzodiazepine elements, providing a unique set of chemical and biological properties that are not found in other compounds .

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H20N4O3/c1-18(2)8-12-14(13(23)9-18)15(10-4-6-11(24-3)7-5-10)20-17-16(19-12)21-25-22-17/h4-7,15H,8-9H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

IMJBNIWEJHIGLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=NON=C3N2)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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